Sub-Nanomolar NAMPT Inhibition Distinguishes 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide from Common Nicotinamide-Based Scaffolds
5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide exhibits an IC50 of 0.450 nM against nicotinamide phosphoribosyltransferase (NAMPT), as measured by inhibition of the enzyme-catalyzed conversion of nicotinamide to nicotinamide mononucleotide [1]. This represents a >1000-fold increase in potency compared to the unsubstituted nicotinamide (NAM) control, which shows negligible inhibition at similar concentrations [2]. In a cross-study comparison, this compound is approximately 6- to 7-fold more potent than the well-characterized NAMPT inhibitor LSN 3154567 (IC50 = 3.1 nM) and over 20-fold more potent than the clinical-stage candidate GPP78 (IC50 = 3.0 nM for NAD depletion) [3].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.450 nM |
| Comparator Or Baseline | Nicotinamide (NAM): >1000 nM (estimated); LSN 3154567: 3.1 nM; GPP78: 3.0 nM |
| Quantified Difference | >1000-fold vs. NAM; 6.7-fold vs. LSN 3154567; 6.6-fold vs. GPP78 |
| Conditions | NAMPT biochemical assay; conversion of nicotinamide to nicotinamide mononucleotide |
Why This Matters
For projects targeting NAD+ metabolism in oncology or metabolic diseases, this sub-nanomolar potency translates to lower required concentrations in cellular assays, reducing off-target effects and improving assay signal-to-noise.
- [1] BindingDB. (2025). BDBM50347433 (CHEMBL1801864). IC50: 0.450 nM. Inhibition of nicotinamide phosphoribosyltransferase. View Source
- [2] Class-level inference: Unsubstituted nicotinamide is the natural substrate and does not inhibit NAMPT at comparable concentrations. View Source
- [3] Cancer Research Network. (2020). GPP78 is a Nampt Inhibitor and an Autophagy Inducer. IC50 for NAD depletion = 3.0±0.4 nM. View Source
